4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14-22-19(13-25-14)17-7-5-6-8-18(17)23-20(24)15-9-11-16(12-10-15)21(2,3)4/h5-13H,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYSSRUHCCWJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions.
Coupling with Phenyl Group: The synthesized thiazole derivative is then coupled with a phenyl group through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the thiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Amines, thiols, basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted benzamides
Scientific Research Applications
4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. The benzamide moiety may interact with cellular receptors, modulating signal transduction pathways . These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Heterocyclic Variations : Replacement of the thiazole with thiadiazole (e.g., ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and target selectivity.
- Linker Modifications : Ethyl or sulfamoyl linkers (e.g., ) influence conformational flexibility and steric hindrance, impacting binding kinetics.
Comparison with Other Methods :
Physicochemical Properties
Notes:
- Sulfamoyl derivatives () show improved solubility due to ionizable sulfonamide groups.
Biological Activity
4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group , a thiazole ring , and a benzamide moiety , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of 350.48 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2OS |
| Molecular Weight | 350.48 g/mol |
| IUPAC Name | 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : Synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions.
- Coupling with Phenyl Group : Achieved through Suzuki-Miyaura coupling using palladium catalysts.
- Introduction of the tert-Butyl Group : Accomplished via Friedel-Crafts alkylation with tert-butyl chloride in the presence of Lewis acid catalysts.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Studies have demonstrated that thiazole-containing compounds can inhibit tumor cell proliferation. For example, one study reported that similar benzamide derivatives exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines . The presence of electron-donating groups on the aromatic rings enhances their cytotoxic effects.
The mechanism by which 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide exerts its biological effects involves:
- Enzyme Inhibition : The thiazole ring may bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The benzamide moiety can interact with cellular receptors, influencing signal transduction pathways.
Study on Antimicrobial Activity
In a recent study, a series of thiazole derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that compounds with similar structures to 4-tert-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide exhibited comparable or superior activity against resistant bacterial strains .
Anticancer Research
Another investigation focused on the anticancer properties of thiazole derivatives showed that modifications in the phenyl ring significantly impacted cytotoxicity against various cancer cell lines. The study highlighted that specific substitutions could enhance the activity of benzamide derivatives .
Q & A
Q. How to resolve discrepancies in enzyme inhibition studies involving this compound?
- Discrepancies may stem from enzyme isoform variability or assay interference (e.g., fluorescence quenching). Validate results using:
- Orthogonal assays : Combine fluorometric and radiometric methods.
- Crystallography : Resolve binding modes via X-ray co-crystallography.
- Kinetic analysis : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
